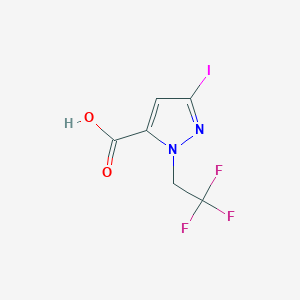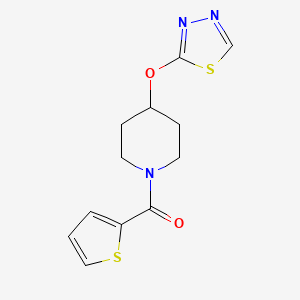![molecular formula C8H13NaO4 B2419741 Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate CAS No. 2247106-99-4](/img/structure/B2419741.png)
Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate is a chemical compound with the molecular formula C8H13NaO4 and a molecular weight of 196.178. It is also known by its IUPAC name, sodium 2-(4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)acetate . This compound is characterized by the presence of a sodium ion and a tetrahydropyran ring with a hydroxymethyl group and an acetate group attached.
Aplicaciones Científicas De Investigación
Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a component in drug formulations.
Industry: Used in the production of specialty chemicals and as an intermediate in chemical manufacturing.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate typically involves the reaction of 4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl acetate with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher efficiency and cost-effectiveness. The compound is typically produced in powder form and stored at room temperature .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The acetate group can be reduced to form an alcohol.
Substitution: The sodium ion can be substituted with other cations in exchange reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and other cation sources (e.g., potassium chloride). The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted salts, depending on the specific reaction conditions and reagents used .
Mecanismo De Acción
The mechanism of action of sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate involves its interaction with molecular targets and pathways in biological systems. The hydroxymethyl and acetate groups can participate in various biochemical reactions, influencing cellular processes and metabolic pathways. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Sodium acetate: A simple acetate salt with similar chemical properties but lacking the tetrahydropyran ring.
Sodium 4-hydroxybutyrate: Contains a hydroxyl group and a carboxylate group but lacks the tetrahydropyran ring.
Sodium gluconate: Contains a hydroxyl group and a carboxylate group but has a different ring structure.
Uniqueness
Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate is unique due to the presence of the tetrahydropyran ring with a hydroxymethyl group and an acetate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
IUPAC Name |
sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4.Na/c9-6-8(5-7(10)11)1-3-12-4-2-8;/h9H,1-6H2,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZQGHJQGSNHKF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)[O-])CO.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2419662.png)
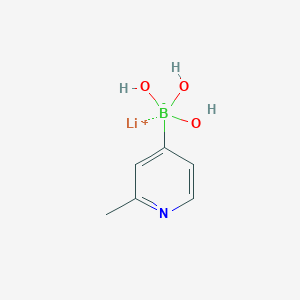
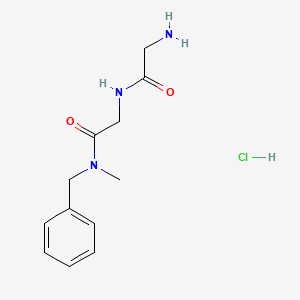
![2-Chloro-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B2419666.png)
![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2419668.png)

![6-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2419673.png)
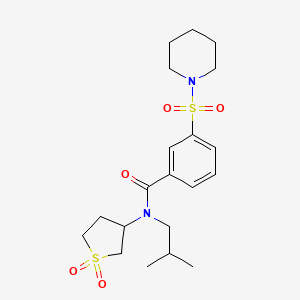
![1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2419675.png)
![4-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]sulfonylbenzonitrile](/img/structure/B2419678.png)
![3-[(4-Nitrophenoxy)methyl]benzohydrazide](/img/structure/B2419679.png)
